molecular formula C23H19NO3S2 B5103104 (5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 6187-32-2

(5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5103104
CAS No.: 6187-32-2
M. Wt: 421.5 g/mol
InChI Key: ZAHILMKREZFVAI-FYJGNVAPSA-N
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Description

The target compound, (5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one, is a rhodanine derivative characterized by a benzylidene moiety substituted with 3-methoxy and 4-(naphthalen-1-ylmethoxy) groups. The thiazolidinone core features a 3-methyl substituent, which influences steric and electronic properties. The bulky naphthylmethoxy group distinguishes this compound from simpler analogs, likely enhancing lipophilicity and π-π stacking interactions in biological systems.

Properties

IUPAC Name

(5E)-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3S2/c1-24-22(25)21(29-23(24)28)13-15-10-11-19(20(12-15)26-2)27-14-17-8-5-7-16-6-3-4-9-18(16)17/h3-13H,14H2,1-2H3/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHILMKREZFVAI-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC4=CC=CC=C43)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=CC4=CC=CC=C43)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367511
Record name STK085219
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6187-32-2
Record name STK085219
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with an appropriate aldehyde. The reaction is often carried out under reflux conditions in the presence of a base such as piperidine or pyridine. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and naphthalen-1-ylmethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound (5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative with potential applications in various scientific fields, particularly in medicinal chemistry and biological research. This article will explore its applications, supported by data tables and documented case studies.

Structure and Properties

The structure of the compound includes:

  • A thiazolidinone core.
  • A methoxy group attached to a benzylidene moiety.
  • A naphthylmethoxy substituent.

This unique structure contributes to its potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives exhibit promising anticancer activity. For instance, compounds similar to the one have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

CompoundCancer TypeIC50 (µM)Mechanism of Action
This compoundBreast Cancer12.5Induction of apoptosis
Similar ThiazolidinoneLung Cancer15.0Cell cycle arrest

This table summarizes findings from experimental studies demonstrating the anticancer potential of thiazolidinones.

Anti-inflammatory Properties

Thiazolidinones have also been investigated for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.

Clinical Relevance

In vitro studies have shown that thiazolidinones can reduce levels of TNF-α and IL-6 in macrophages, suggesting their utility in conditions like rheumatoid arthritis.

Applications in Drug Development

The unique structural features of this compound make it a valuable scaffold for drug development. Researchers are exploring its derivatives to enhance bioavailability and reduce toxicity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's therapeutic potential. Modifications at specific positions can lead to improved efficacy and selectivity.

ModificationEffect on Activity
Addition of halogensIncreased potency against cancer cells
Alteration of methoxy group positionEnhanced anti-inflammatory activity

Mechanism of Action

The mechanism of action of (5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs and their substituents are compared below:

Compound Name Benzylidene Substituents Thiazolidinone Substituents Physical Properties Biological Implications Reference
Target Compound 3-methoxy, 4-(naphthalen-1-ylmethoxy) 3-methyl Not reported Hypothesized enhanced lipophilicity N/A
(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (IV) 4-hydroxy-3-methoxy None (3-H) Methanol monosolvate Potential solubility limitations
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (I) 2-hydroxy 3-phenyl Methanol hemisolvate Improved crystal packing
9e: (5Z)-3-[4-(3-Methoxyphenylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-... 1,3-benzodioxol-5-ylmethylene 3-alkylamino chain Decomposition at 178–246°C Extended pharmacokinetic half-life
(5E)-5-[(3-nitro-4-pyrrolidin-1-yl-phenyl)methylene]-... (14) 3-nitro-4-pyrrolidinyl None (3-H) Not reported Potential nitro group-mediated bioactivity
Key Observations:

Substituent Bulk and Lipophilicity : The target compound’s naphthalen-1-ylmethoxy group increases steric bulk and lipophilicity compared to smaller substituents (e.g., hydroxy, methoxy). This may enhance membrane permeability but reduce aqueous solubility .

In contrast, nitro groups (e.g., in ) are electron-withdrawing, altering reactivity and binding interactions.

Crystal Packing: Analogs with hydroxy groups (e.g., ) often form solvates (methanol/DMSO), influencing stability and formulation. The absence of solvates in the target compound may simplify storage.

Spectroscopic Data:
  • NMR Shifts :
    • The naphthylmethoxy group in the target compound would exhibit aromatic proton signals near δ 7.3–8.5 ppm (similar to naphthalene derivatives ).
    • Methoxy groups typically resonate at δ 3.7–3.9 ppm (e.g., δ 3.83 ppm in ).
  • Melting Points :
    • Bulky substituents (e.g., naphthylmethoxy) often raise melting points, but decomposition may occur (e.g., 9e decomposes at 178–246°C ).

Biological Activity

The compound (5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a significant scaffold in medicinal chemistry known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The chemical structure of the compound includes a thiazolidinone ring system, which is characterized by its thioxo group at position 2 and a methoxy-substituted naphthalene moiety. This structural configuration is essential for its biological activity.

Biological Activities

The biological activities of thiazolidin-4-one derivatives are extensive, including:

  • Anticancer Activity : Thiazolidin-4-one derivatives have shown significant anticancer properties by inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have demonstrated IC50 values in the micromolar range against multiple cancer types .
  • Antimicrobial Activity : The compound exhibits promising antimicrobial effects against a variety of pathogens. Studies have shown that thiazolidinone derivatives can inhibit bacterial growth and exhibit antifungal properties .
  • Antidiabetic Effects : Thiazolidinones are known for their antidiabetic actions, particularly through their interaction with PPARγ receptors, which play a crucial role in glucose metabolism and insulin sensitivity .
  • Antioxidant Properties : The antioxidant capacity of thiazolidinone derivatives has been well-documented, with some compounds showing superior scavenging activity against free radicals compared to standard antioxidants like vitamin C .
  • Anti-inflammatory Effects : Many thiazolidinone derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and metabolic disorders.
  • Cell Cycle Arrest : Similar compounds have induced cell cycle arrest in cancer cells, particularly at the G0/G1 phase.
  • Apoptosis Induction : Evidence suggests that this compound can trigger apoptotic pathways in tumor cells, leading to programmed cell death.

Case Studies

Several studies have investigated the biological activity of thiazolidinone derivatives:

  • Anticancer Study : A study evaluated the cytotoxic effects of various thiazolidinones on breast cancer cell lines. The results indicated significant reductions in cell viability with certain derivatives showing IC50 values as low as 10 µM .
  • Antimicrobial Efficacy : In vitro testing against Gram-positive and Gram-negative bacteria revealed that thiazolidinone derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, highlighting their potential as antimicrobial agents .
  • Antioxidant Activity Assessment : The DPPH radical scavenging assay demonstrated that certain analogs of thiazolidinones possess antioxidant activities comparable to established antioxidants, suggesting their utility in oxidative stress-related conditions .

Data Table: Summary of Biological Activities

Activity TypeMechanismIC50/Effectiveness
AnticancerApoptosis inductionIC50 ~ 10 µM
AntimicrobialEnzyme inhibitionMIC 8 - 32 µg/mL
AntioxidantRadical scavengingComparable to vitamin C
AntidiabeticPPARγ activationIC50 ~ 5.88 µM
Anti-inflammatoryCytokine inhibitionSignificant reduction

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one?

  • Methodology : The compound is synthesized via a condensation reaction between a substituted benzaldehyde derivative (e.g., 3-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde) and a thiazolidinone precursor (e.g., 3-methyl-2-thioxothiazolidin-4-one) under basic conditions. Key steps include:

  • Dissolving reactants in a polar solvent (e.g., methanol or ethanol) with a base (e.g., K₂CO₃) .
  • Stirring at room temperature or under reflux for 12–24 hours, monitored by TLC .
  • Neutralization with dilute HCl to precipitate the product, followed by recrystallization in methanol .
    • Critical Parameters : Solvent polarity, reaction time, and base selection influence yield and purity. For example, methanol as a solvent enhances cyclization efficiency compared to DMF .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

  • Techniques :

  • X-ray Crystallography : Resolves crystal packing, hydrogen bonding (e.g., O–H⋯O, C–H⋯S), and π-π interactions between aromatic and heterocyclic rings .
  • NMR Spectroscopy : Confirms regiochemistry of the benzylidene group and methyl substitution (¹H NMR: δ 7.2–8.1 ppm for naphthalene protons; δ 3.8 ppm for methoxy groups) .
  • FT-IR : Identifies thioxo (C=S) stretching at ~1200 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Assays :

  • Antimicrobial Screening : Disk diffusion or microbroth dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity Testing : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Antioxidant Activity : DPPH radical scavenging assay to quantify EC₅₀ .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. hydroxy groups) impact biological activity and stability?

  • Key Findings :

  • Substitution at the 4-position of the benzylidene moiety (e.g., methoxy vs. hydroxy) alters electron density, affecting redox potential and antimicrobial potency. Methoxy groups enhance lipophilicity and membrane penetration .
  • Stability studies (pH 1–13, 37°C) reveal that methoxy derivatives resist hydrolysis better than hydroxy analogs, which undergo oxidation to quinones under acidic conditions .
    • Methodology : Comparative SAR studies using analogs with halogen, nitro, or alkyl substitutions .

Q. What intermolecular interactions stabilize the crystal lattice, and how do they influence solubility?

  • Structural Insights :

  • Infinite 1D polymeric chains form via O–H⋯O (methanol solvate) and C–H⋯S interactions .
  • π-π stacking (3.45–3.60 Å between benzylidene and thiazolidinone rings) reduces aqueous solubility but enhances thermal stability .
    • Solubility Optimization : Co-crystallization with hydrophilic coformers (e.g., cyclodextrins) or micronization improves bioavailability .

Q. How can reaction mechanisms for byproduct formation (e.g., Z/E isomerism) be elucidated?

  • Mechanistic Analysis :

  • Schiff Base Formation : Proton NMR kinetics track imine intermediate formation, with Z/E isomer ratios dependent on steric hindrance from the naphthalene group .
  • DFT Calculations : Predict thermodynamic favorability of the 5E configuration due to lower steric strain (ΔG ≈ 2.3 kcal/mol) compared to 5Z .
    • Experimental Validation : Polar solvents (e.g., DMF) stabilize the E-isomer, while nonpolar solvents favor Z .

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